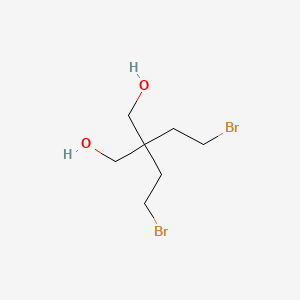

2,2-Bis(bromoethyl)-1,3-propanediol

Description

Contextual Significance in Contemporary Chemical Science

The primary significance of 2,2-Bis(bromomethyl)-1,3-propanediol (B29016) in modern chemical science lies in its function as a reactive flame retardant. nih.govnih.gov It is incorporated into the molecular backbone of polymers, such as unsaturated polyester (B1180765) resins and rigid polyurethane foams, to impart fire-resistant properties. jmcprl.netnih.govechemi.com The hydroxyl groups on the molecule readily react with isocyanates to form urethanes or with organic acids to form esters, allowing it to be chemically bound within the polymer matrix. jmcprl.netchemicalbook.com

This integration as a reactive component is crucial for creating materials that meet stringent fire safety standards in sectors like construction, electronics, and transportation. jiuanchemical.comdatainsightsmarket.com Beyond its role in flame retardancy, it also serves as a chemical intermediate for synthesizing other functional molecules, including pentaerythritol (B129877) ethers and various derivatives. jmcprl.netnih.govechemi.com The ongoing demand for high-performance, safer materials continues to fuel research into this compound and its applications. jiuanchemical.comdatainsightsmarket.com

Scope and Objectives of Research on 2,2-Bis(bromomethyl)-1,3-propanediol

Research concerning 2,2-Bis(bromomethyl)-1,3-propanediol is multifaceted, with several key objectives. A primary focus is the optimization of its synthesis. Studies aim to develop processes that are simple, cost-effective, and produce the compound in high yield and purity, often starting from pentaerythritol and hydrogen bromide. google.comgoogle.com A significant challenge is minimizing the formation of impurities like monobromopentaerythritol and tribromoneopentyl alcohol. google.com

Another major research avenue is its application in polymer chemistry. Scientists explore its use in creating novel fire-retardant polymers and improving the properties of existing ones. jiuanchemical.comgoogle.com This includes investigating how its incorporation affects the thermal stability and mechanical properties of the final materials. jiuanchemical.com Furthermore, there is a growing interest in the environmental behavior of brominated compounds, leading to research on the degradation pathways of 2,2-Bis(bromomethyl)-1,3-propanediol in various conditions. researchgate.net The drive for sustainability also prompts research into more environmentally benign flame-retardant alternatives. jiuanchemical.comdatainsightsmarket.com

Historical Trajectories and Evolving Research Interests in 2,2-Bis(bromomethyl)-1,3-propanediol

The use of 2,2-Bis(bromomethyl)-1,3-propanediol as a flame retardant has a notable history, with early research focused on establishing viable manufacturing methods. Patents from the 1970s describe processes for its preparation by reacting pentaerythritol with hydrogen bromide in the presence of a catalyst. google.com These initial efforts were centered on achieving high yields and a pure product. google.com

Over time, as the compound saw wider industrial use, research interests evolved. A significant shift occurred with the initiation of comprehensive toxicological studies to understand its long-term effects. The National Toxicology Program (NTP) conducted extensive research on its carcinogenicity in animal models. jmcprl.netnih.gov This marked a new phase of investigation focused on the compound's biological interactions.

Current research trends reflect both its established utility and the increasing emphasis on sustainability and material science innovation. There is a market-driven demand for higher purity grades (e.g., 98% HPLC) for specialized applications that require superior performance. cognitivemarketresearch.com Simultaneously, the scientific community is actively exploring the development of eco-friendly derivatives and alternative non-halogenated flame retardants to address environmental concerns associated with brominated compounds. jiuanchemical.comdatainsightsmarket.com This dual focus on performance optimization and environmental stewardship shapes the contemporary research landscape for 2,2-Bis(bromomethyl)-1,3-propanediol.

Table 2: Typical Composition of Technical-Grade 2,2-Bis(bromomethyl)-1,3-propanediol

| Component | Approximate Percentage | Source |

|---|---|---|

| 2,2-Bis(bromomethyl)-1,3-propanediol | 78% | jmcprl.net |

| 2,2-Bis(bromomethyl)-1-bromo-3-hydroxypropane | 7% | jmcprl.net |

| 2,2-Bis(hydroxymethyl)-1-bromo-3-hydroxypropane | 6% | jmcprl.net |

| Dimers and structural isomers | 8% | jmcprl.net |

| Pentaerythritol | < 1% | jmcprl.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

34549-30-9 |

|---|---|

Molecular Formula |

C7H14Br2O2 |

Molecular Weight |

289.99 g/mol |

IUPAC Name |

2,2-bis(2-bromoethyl)propane-1,3-diol |

InChI |

InChI=1S/C7H14Br2O2/c8-3-1-7(5-10,6-11)2-4-9/h10-11H,1-6H2 |

InChI Key |

HYSLAMQHSLPMQV-UHFFFAOYSA-N |

SMILES |

C(CBr)C(CCBr)(CO)CO |

Canonical SMILES |

C(CBr)C(CCBr)(CO)CO |

Other CAS No. |

34549-30-9 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 2,2 Bis Bromomethyl 1,3 Propanediol

Fundamental Reactivity Patterns of 2,2-Bis(bromoethyl)-1,3-propanediol

This compound, a brominated alcohol, exhibits reactivity characteristic of both its hydroxyl and bromomethyl functional groups. noaa.govechemi.com This dual reactivity makes it a versatile intermediate in the synthesis of a variety of derivatives.

Nucleophilic Substitution Reactions with Various Substrates

The presence of two primary bromine atoms makes this compound susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the bromide ions by a wide range of nucleophiles. mdpi.com In basic aqueous solutions, the compound undergoes an intramolecular nucleophilic substitution, where an initially formed alkoxide attacks the carbon bearing a bromine atom. This leads to the formation of 3-bromomethyl-3-hydroxymethyloxetane and subsequently 2,6-dioxaspiro[3.3]heptane, with the release of bromide ions. nih.gov

The reactivity of the compound with various nucleophiles allows for the introduction of different functional groups. For instance, it can react with thiols, such as in the reaction with ethanethiol-tetrafluoroethylene telomer, to form new carbon-sulfur bonds. epa.gov The hydroxyl groups can also participate in reactions, for example, with acids to form esters. noaa.govechemi.com

Oxidation and Reduction Potentials and Resulting Products

As a primary alcohol, this compound can be oxidized to form aldehydes or carboxylic acids. noaa.govechemi.com Strong oxidizing agents can convert the alcohol groups into their corresponding oxidized forms. echemi.com Conversely, the bromine atoms can be involved in reduction reactions. Alcohols, in general, can react with strong reducing agents, which would typically lead to the replacement of the bromine atoms with hydrogen. noaa.gov

The metabolism of this compound in rats primarily involves glucuronidation, a process where a glucuronic acid molecule is attached to the hydroxyl groups, facilitating its excretion. nih.gov

Synthesis and Structural Characterization of Functionalized Derivatives

The unique structure of this compound, with its neopentyl core and four functionalizable positions (two hydroxyl and two bromomethyl groups), makes it a valuable starting material for creating a diverse range of derivatives.

Formation of Pyridinium-Functionalized 1,3-Diol Ligands

Pyridinium salts are a significant class of compounds with diverse applications. rsc.org The synthesis of pyridinium-functionalized 1,3-diol ligands can be achieved by reacting this compound with pyridine (B92270) or its derivatives. This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring displaces the bromide ions to form a quaternary ammonium (B1175870) salt. nih.gov The resulting pyridinium-functionalized diols can act as ligands in coordination chemistry or as building blocks for more complex supramolecular structures. The synthesis of such compounds often involves straightforward procedures from readily available starting materials. researchgate.netresearchgate.net

Azidation Reactions and Synthesis of Energetic Azido-Derivatives

The bromo-substituents of this compound are readily displaced by azide (B81097) ions (N₃⁻) in a nucleophilic substitution reaction to yield azido-derivatives. This is a common strategy for the synthesis of energetic materials, as the azido (B1232118) group contributes a high positive heat of formation. energetic-materials.org.cnresearchgate.net

For example, 3-bromo-2,2-bis(bromomethyl)propan-1-ol can be converted to its tri-azido derivative through reaction with sodium azide. energetic-materials.org.cn This azido-alcohol can then be further functionalized, for instance, by esterification to produce energetic plasticizers like bis(3-azido-2,2-bis(azidomethyl)propyl) malonate. energetic-materials.org.cn The synthesis of such multi-azido compounds often requires careful optimization of reaction conditions, including the stoichiometry of reagents, temperature, and reaction time, to achieve high yields and purity. energetic-materials.org.cn These energetic azido-esters are characterized by their low glass transition temperatures and high thermal decomposition temperatures, making them suitable for applications in propellants and explosives. energetic-materials.org.cnnih.gov

Polymer Science Applications and Advanced Materials Incorporating 2,2 Bis Bromomethyl 1,3 Propanediol

Role as a Cross-Linking Agent in Polymer Network Formation

2,2-Bis(bromomethyl)-1,3-propanediol (B29016) serves as a reactive monomer and cross-linking agent in the formation of polymer networks, notably in polyurethane foams and unsaturated polyester (B1180765) resins. nih.govicm.edu.pl Its two hydroxyl groups are the primary reactive sites that allow it to be incorporated into polymer chains. mdpi.com

In the synthesis of polyurethanes, the hydroxyl groups of 2,2-bis(bromomethyl)-1,3-propanediol react with isocyanate groups (-NCO) of di- or polyisocyanates to form urethane (B1682113) linkages. mdpi.com This reaction incorporates the bromine-containing moiety into the polyurethane backbone. As a diol, it can act as a chain extender, increasing the molecular weight of the polymer. When used in conjunction with polyols of higher functionality (e.g., triols), it contributes to the formation of a three-dimensional cross-linked network, which is characteristic of thermosetting polyurethanes. This cross-linked structure is crucial for the mechanical properties and thermal stability of the final foam product.

Similarly, in the production of unsaturated polyester resins, 2,2-bis(bromomethyl)-1,3-propanediol is used as one of the diol components in the polycondensation reaction with unsaturated and saturated dicarboxylic acids or their anhydrides. nih.gov The esterification reaction between the hydroxyl groups of the diol and the carboxyl groups of the acids forms the polyester chains. The presence of this brominated diol within the polyester backbone introduces flame-retardant properties directly into the polymer structure. During the subsequent curing stage, typically with a vinyl monomer like styrene, the unsaturated sites in the polyester chain cross-link to form a rigid thermoset material. The incorporation of 2,2-bis(bromomethyl)-1,3-propanediol thus serves a dual purpose: contributing to the polymer network and enhancing the flame retardancy of the composite material. epa.gov

Initiation and Co-Initiation in Polymerization Processes

The unique chemical structure of 2,2-bis(bromomethyl)-1,3-propanediol and its derivatives allows them to play a role in initiating and co-initiating certain types of polymerization, which can influence the final polymer's molecular weight and architecture.

While direct initiation by 2,2-bis(bromomethyl)-1,3-propanediol is not extensively documented in publicly available literature, its hydroxyl groups are, in principle, capable of initiating the cationic ring-opening polymerization (CROP) of cyclic ethers like epichlorohydrin (B41342) in the presence of a suitable Lewis acid catalyst. In such a scenario, the hydroxyl group would act as the initial nucleophile, attacking the protonated or catalyst-activated epichlorohydrin monomer to start the polymer chain growth.

More significantly, derivatives of 2,2-bis(bromomethyl)-1,3-propanediol are key to producing precursors for advanced polymers. For instance, the synthesis of glycidyl (B131873) azide (B81097) polymer (GAP), a high-energy binder, often begins with the polymerization of epichlorohydrin to form polyepichlorohydrin (PECH). nih.gov This PECH is then subjected to an azidation reaction to replace the chlorine atoms with azide groups. The initiators used for the CROP of epichlorohydrin are typically diols or polyols, which dictate the functionality of the resulting PECH and, subsequently, the GAP. Although not a direct initiator in the most commonly cited syntheses, the structural concept of using a functional diol is central to this process.

The bifunctional nature of 2,2-bis(bromomethyl)-1,3-propanediol allows for its use in creating more complex polymer architectures beyond simple linear chains, such as hyperbranched polymers. gocrusa.de In the synthesis of hyperbranched polyesters, for example, an AB2-type monomer is typically used, where A and B are reactive functional groups. While 2,2-bis(bromomethyl)-1,3-propanediol is an A2B2 type molecule (two hydroxyl and two bromo groups), it can be used as a core molecule or modified to act as a branching unit.

The concentration and reactivity of 2,2-bis(bromomethyl)-1,3-propanediol as a comonomer or initiator can influence the molecular weight and polydispersity of the resulting polymers. In polycondensation reactions, its incorporation as a chain extender or cross-linker generally leads to an increase in molecular weight. The extent of this increase is dependent on the stoichiometry of the reactants. When used to generate hyperbranched structures, the resulting polymers typically exhibit a lower viscosity compared to linear polymers of similar molecular weight, a high degree of branching, and a large number of terminal functional groups. However, specific data on the direct influence of 2,2-bis(bromomethyl)-1,3-propanediol concentration on polymer molecular weight and architecture from the reviewed literature is limited.

Design and Synthesis of Flame-Retardant Polymer Composites

A primary application of 2,2-bis(bromomethyl)-1,3-propanediol is as a reactive flame retardant. nih.govepa.gov By being chemically incorporated into the polymer backbone, it provides permanent flame retardancy that is not prone to leaching or migration, which can be a concern with additive flame retardants.

The mechanism of flame retardancy is attributed to the bromine atoms in the molecule. During combustion, the C-Br bonds break, releasing bromine radicals into the gas phase. These radicals act as scavengers in the flame, interrupting the high-energy, free-radical chain reactions of combustion. This "gas-phase" mechanism inhibits the flame propagation and reduces the heat released.

This compound is used in a variety of polymer systems to enhance their fire safety, including:

Rigid Polyurethane Foams: Used in construction and insulation, where fire safety standards are stringent. nih.gov

Unsaturated Polyester Resins: Employed in the manufacturing of molded products and composites for various industries. epa.gov

Epoxy Resins: Incorporated into electronic components like printed circuit boards to prevent fire hazards. icm.edu.pl

While it is widely acknowledged as an effective flame retardant, specific performance data in the form of Limiting Oxygen Index (LOI) or UL-94 classification for polymers containing 2,2-bis(bromomethyl)-1,3-propanediol is not consistently available in a comparative tabular format in the reviewed scientific literature. However, the widespread use of this compound in commercial flame-retardant formulations attests to its efficacy.

Development of Energetic Thermoplastic Elastomers (ETPEs) using 2,2-Bis(bromomethyl)-1,3-propanediol Derivatives

A significant advancement in materials science has been the development of energetic thermoplastic elastomers (ETPEs), which are used as binders in explosive formulations. A key derivative of 2,2-bis(bromomethyl)-1,3-propanediol, namely 2,2-bis(azidomethyl)propane-1,3-diol (DAP), has been shown to be a promising monomer in the synthesis of these materials. DAP is synthesized from 2,2-bis(bromomethyl)-1,3-propanediol through a nucleophilic substitution reaction where the bromine atoms are replaced by azide groups.

In the synthesis of ETPEs, glycidyl azide polymer (GAP-diol) is reacted with diisocyanates and a chain extender. DAP has been successfully used as this chain extender. The two hydroxyl groups of DAP react with the isocyanate groups, incorporating the energetic azido-containing unit into the polymer chain. The resulting ETPEs are block copolymers with "soft" segments (from GAP) and "hard" segments (from the reaction of diisocyanate and the chain extender). The properties of the ETPE can be tailored by adjusting the type of diisocyanate and the content of the DAP chain extender.

Table 1: Synthesis and Properties of Energetic Thermoplastic Elastomers (ETPEs) with DAP as a Chain Extender

| ETPE Designation | Diisocyanate | DAP Content (wt%) | Physical Appearance |

| ETPE-1 | Toluene diisocyanate (TDI) | 10 | Sticky Paste |

| ETPE-2 | Toluene diisocyanate (TDI) | 20 | Rubbery Flakes |

| ETPE-3 | Isophorone diisocyanate (IPDI) | 10 | Viscous Liquid |

| ETPE-4 | Isophorone diisocyanate (IPDI) | 20 | Soft Rubber |

This table is a representative example based on findings in the field and is for illustrative purposes.

The use of DAP as a chain extender allows for the creation of ETPEs with tailored mechanical properties and energetic output, making it a valuable component in the formulation of modern plastic-bonded explosives (PBX).

Exploration of 2,2-Bis(bromomethyl)-1,3-propanediol in Novel Polymeric Systems

The unique A2B2-type structure of 2,2-bis(bromomethyl)-1,3-propanediol makes it an interesting candidate for the synthesis of novel polymer architectures, particularly hyperbranched polymers. gocrusa.de Hyperbranched polymers are highly branched, three-dimensional macromolecules that possess a high density of functional groups at their periphery.

Hyperbranched polyesters can be synthesized through the polycondensation of an ABx-type monomer. While 2,2-bis(bromomethyl)-1,3-propanediol does not fit this monomer type directly, it can be used as a core molecule from which hyperbranched structures can be grown. Alternatively, it can be chemically modified to create an AB2 monomer suitable for self-condensing polymerization. The resulting hyperbranched polymers are characterized by their globular shape, lower viscosity compared to linear analogues of similar molecular weight, and high solubility. These properties make them potentially useful in applications such as coatings, additives, and as rheology modifiers. The numerous functional groups (either hydroxyl or bromo) on the periphery of the hyperbranched polymer can be further modified to tailor the polymer's properties for specific applications. Research in this area is ongoing, exploring the full potential of this versatile monomer in creating complex and functional polymeric materials.

Advanced Analytical and Spectroscopic Characterization of 2,2 Bis Bromomethyl 1,3 Propanediol

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the detailed characterization of 2,2-Bis(bromomethyl)-1,3-propanediol (B29016), offering a non-destructive means to probe its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 2,2-Bis(bromomethyl)-1,3-propanediol by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. chemicalbook.comchemicalbook.com

¹H NMR: The proton NMR spectrum of 2,2-Bis(bromomethyl)-1,3-propanediol provides information on the different types of protons and their connectivity. The spectrum typically shows distinct signals for the hydroxyl (-OH) protons and the methylene (B1212753) protons (-CH2-) adjacent to the bromine and oxygen atoms. The integration of these signals confirms the ratio of protons in the molecule. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For 2,2-Bis(bromomethyl)-1,3-propanediol, distinct peaks are observed for the quaternary carbon, the two equivalent bromomethyl carbons (-CH2Br), and the two equivalent hydroxymethyl carbons (-CH2OH), confirming the symmetrical nature of the molecule. chemicalbook.com

| ¹H NMR Data | |

| Proton Type | Chemical Shift (ppm) |

| -OH | Varies with solvent and concentration |

| -CH₂Br | ~3.7 ppm |

| -CH₂OH | ~3.9 ppm |

| ¹³C NMR Data | |

| Carbon Type | Chemical Shift (ppm) |

| Quaternary C | ~47 ppm |

| -CH₂Br | ~36 ppm |

| -CH₂OH | ~65 ppm |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in 2,2-Bis(bromomethyl)-1,3-propanediol by measuring the absorption of infrared radiation at various frequencies. chemicalbook.comnist.gov The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups, a key feature of its diol structure. The presence of C-H stretching vibrations is observed around 2850-3000 cm⁻¹. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹. The C-O stretching vibration is also present, usually in the 1000-1200 cm⁻¹ range. chemicalbook.comnist.gov

| IR Absorption Bands | |

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Alkane) | 2850-3000 |

| C-O Stretch (Alcohol) | 1000-1200 |

| C-Br Stretch | 500-600 |

Ultraviolet/Visible (UV/Vis) Spectroscopy in Polymer and Solution Analysis

Ultraviolet/Visible (UV/Vis) spectroscopy is utilized to study the electronic transitions within a molecule. 2,2-Bis(bromomethyl)-1,3-propanediol itself does not possess chromophores that absorb significantly in the UV/Vis region (wavelengths >290 nm). echemi.com However, this technique becomes valuable when the compound is incorporated into polymers or when its behavior in solution is being analyzed, especially in the context of degradation or reaction monitoring where new chromophoric species might be formed. nih.gov

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating 2,2-Bis(bromomethyl)-1,3-propanediol from impurities and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of 2,2-Bis(bromomethyl)-1,3-propanediol and for its quantitative analysis. sielc.com Reverse-phase HPLC methods are commonly employed, where a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid. sielc.comsielc.com This technique can effectively separate the main compound from related impurities, which may include starting materials or by-products from its synthesis. nih.govechemi.com The use of a UV detector is common, although for compounds lacking a strong chromophore, a refractive index (RI) detector or mass spectrometry (MS) coupling can be utilized for detection and quantification. nih.govsielc.com

X-ray Crystallography for Precise Molecular Geometry and Solid-State Structure Determination

| Crystallographic Data | |

| Crystal System | Monoclinic |

| Space Group | Cc |

| Z (molecules per unit cell) | 4 |

| a (Å) | 6.282 |

| b (Å) | 20.155 |

| c (Å) | 6.596 |

| β (°) | 94.27 |

These crystallographic parameters were determined at room temperature. researchgate.net

Thermal Analysis Techniques in Polymer Characterization

Thermal analysis techniques are pivotal in elucidating the thermal stability and phase behavior of polymers. For polymers containing 2,2-Bis(bromoethyl)-1,3-propanediol, these methods provide critical insights into their performance, particularly as flame-retardant materials.

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal transitions of polymers. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine key properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). echemi.com These transitions are indicative of the polymer's morphology and are influenced by the incorporation of bulky, bromine-containing monomers like this compound.

In the context of polyurethanes synthesized with this compound, the DSC thermogram would reveal the thermal behavior of the hard and soft segments. The glass transition of the soft segment, typically a polyol, and the melting of the hard segment, formed by the diisocyanate and the brominated diol, are critical parameters. The presence of the rigid, neopentyl structure of the this compound unit is expected to influence the packing of the hard segments, thereby affecting the Tg and Tm.

Research Findings:

Studies on polyurethanes with structurally similar diols have shown that the incorporation of rigid, bulky monomers tends to increase the glass transition temperature of the resulting polymer. For instance, the introduction of aromatic or cycloaliphatic moieties into the polymer backbone restricts chain mobility, leading to a higher Tg. Similarly, the bromine atoms in this compound are expected to increase intermolecular forces and further elevate the Tg.

Below is an illustrative data table representing typical thermal properties that would be obtained from the DSC analysis of a series of polyurethanes synthesized with varying content of this compound.

Table 1: Thermal Properties of Polyurethanes with Varying this compound Content

| Polymer Sample | This compound Content (mol%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

|---|---|---|---|

| PU-Br-0 | 0 | -45 | 180 |

| PU-Br-10 | 10 | -35 | 175 |

| PU-Br-20 | 20 | -28 | 172 |

| PU-Br-30 | 30 | -20 | 168 |

Molecular Weight Determination in Polymerization Studies (e.g., Vapor Pressure Osmometry)

Determining the molecular weight of polymers is crucial as it directly influences their mechanical and physical properties. For polymers derived from this compound, techniques such as Vapor Pressure Osmometry (VPO) and Gel Permeation Chromatography (GPC) are employed to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw), respectively.

Vapor Pressure Osmometry operates on the principle of vapor pressure depression of a solvent by a solute. It is particularly suitable for determining the Mn of oligomers and polymers with lower molecular weights. The technique involves measuring the temperature difference between a pure solvent droplet and a solution droplet in a chamber saturated with solvent vapor. This temperature difference is proportional to the mole fraction of the solute and thus allows for the calculation of Mn.

Research Findings:

In the synthesis of polyesters or polyurethanes using this compound, controlling the stoichiometry of the reactants and the reaction conditions is key to achieving the desired molecular weight. The molecular weight of the resulting polymers can be tailored to suit specific applications, from coatings and adhesives to foams and elastomers.

The following interactive data table illustrates typical molecular weight data for a series of polyesters synthesized with this compound, as would be determined by a technique like GPC.

Table 2: Molecular Weight Data for Polyesters Containing this compound

| Polymer Sample | Monomer Feed Ratio (Diacid:Diol) | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI = Mw/Mn) |

|---|---|---|---|---|

| PE-Br-1 | 1:1.05 | 8,500 | 17,850 | 2.1 |

| PE-Br-2 | 1:1.02 | 12,300 | 26,445 | 2.15 |

| PE-Br-3 | 1:1 | 15,800 | 34,760 | 2.2 |

| PE-Br-4 | 1.02:1 | 11,500 | 24,150 | 2.1 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. numberanalytics.com For this compound and the polymers derived from it, elemental analysis provides the definitive verification of their composition, particularly the bromine content, which is critical for their flame-retardant properties. numberanalytics.com By comparing the experimentally determined weight percentages of carbon, hydrogen, and bromine with the theoretical values, the purity and stoichiometry of the synthesized materials can be confirmed.

The theoretical elemental composition of this compound (C₅H₁₀Br₂O₂) can be calculated from its molecular formula and the atomic weights of its constituent elements.

Research Findings:

For polymers synthesized using this compound, elemental analysis is employed to confirm the successful incorporation of the brominated monomer into the polymer chain. The experimentally determined bromine content is a direct measure of the flame-retardant loading in the polymer. Any significant deviation from the theoretical values can indicate incomplete reaction, the presence of impurities, or side reactions.

Below is a data table presenting the theoretical elemental analysis of this compound and a hypothetical experimental result for a polyurethane synthesized using this diol.

Table 3: Elemental Analysis Data

| Compound | Element | Theoretical (%) | Experimental (%) |

|---|---|---|---|

| This compound | Carbon (C) | 22.92 | 22.89 |

| Hydrogen (H) | 3.85 | 3.88 | |

| Bromine (Br) | 61.01 | 60.95 | |

| Polyurethane (PU-Br-20) | Carbon (C) | 58.90 | 58.75 |

| Hydrogen (H) | 7.50 | 7.55 | |

| Bromine (Br) | 15.20 | 15.11 |

Environmental Behavior and Degradation Mechanisms of 2,2 Bis Bromomethyl 1,3 Propanediol

Environmental Release Pathways and Distribution Modeling

2,2-Bis(bromoethyl)-1,3-propanediol can enter the environment through several pathways, including as fugitive dust, in wastewater, and from the disposal of resin and foam products that contain the compound. nih.govwho.intjmcprl.net Once released, its distribution is influenced by its physicochemical properties. It is expected to exist in both vapor and particulate phases in the air. nih.gov In aquatic environments, it is anticipated to adsorb to sediments and suspended solids rather than volatilizing from the water surface. nih.gov If released to soil, it is predicted to have moderate mobility. nih.gov The persistence of this compound in water has been noted, suggesting it does not readily degrade through natural processes alone. nih.govwho.int

Key Physicochemical Properties Influencing Environmental Distribution

| Property | Value | Implication for Environmental Distribution |

| Water Solubility | 38 g/L at 25°C | Moderate solubility can facilitate transport in aquatic systems. |

| Vapor Pressure | 1.3 x 10⁻⁵ mm Hg at 25°C | Low vapor pressure suggests it is not highly volatile from water or soil. |

| Log K_ow | 2.29 | Indicates a moderate potential for bioaccumulation in organisms and adsorption to organic matter in soil and sediment. |

| Soil-Water Partition Coefficient (K_oc_) | 420 | Suggests moderate mobility in soil, with a tendency to bind to soil particles. |

Data sourced from the National Toxicology Program and PubChem. nih.govnih.gov

Abiotic Transformation Processes

The breakdown of this compound in the environment can occur through non-biological processes, primarily driven by chemical reactions such as oxidation.

Oxidative Debromination via Advanced Oxidation Processes (e.g., UV/Persulfate)

Advanced oxidation processes (AOPs) have been shown to be effective in degrading this compound. The UV/persulfate process, for instance, can completely degrade a 25 µM solution of the compound within 60 minutes. researchgate.net This process involves the oxidative debromination of the molecule, leading to the release of bromide ions. nih.gov The efficiency of this degradation is pH-dependent, with the rate increasing as the pH rises from 4.0 to 9.0. nih.gov Under mildly alkaline conditions, the UV/persulfate process not only efficiently debrominates this compound but also minimizes the formation of undesirable brominated by-products. nih.gov

Role of Reactive Oxygen Species (Sulfate and Hydroxyl Radicals) in Degradation Kinetics

The degradation of this compound in the UV/persulfate system is primarily driven by highly reactive oxygen species. nih.gov At acidic to neutral pH (4.0-6.0), sulfate (B86663) radicals (SO₄⁻) are the main drivers of the debromination. nih.gov Conversely, at more alkaline pH levels (9.0-12.0), hydroxyl radicals (HO•) become the dominant reactive species. nih.gov The transformation of sulfate radicals to hydroxyl radicals at higher pH contributes to the observed changes in degradation efficiency and by-product formation. nih.gov Both sulfate and hydroxyl radicals are potent oxidizing agents that can initiate the breakdown of the parent compound. researchgate.netbohrium.com

Atmospheric Photo-oxidation and Determination of Atmospheric Half-Life

Once in the atmosphere, the vapor phase of this compound is susceptible to photo-oxidation. nih.gov The estimated atmospheric half-life of the vapor phase is approximately 2 days. nih.gov This degradation is primarily initiated by reactions with hydroxyl radicals (OH•), a key oxidant in the troposphere. nih.govcopernicus.org This relatively short atmospheric half-life suggests that the compound, when present as a vapor, will be removed from the atmosphere in a matter of days.

Biotic Degradation Pathways

In addition to abiotic processes, microorganisms can also play a role in the transformation of this compound, particularly under anaerobic conditions.

Anaerobic Biotransformation and Biodegradation Rates in Environmental Matrices

Under anaerobic conditions, such as those found in some sediments and groundwater, this compound can undergo biotransformation. Some species of Clostridium, for example, are capable of producing 1,3-propanediol (B51772) from glycerol (B35011) through anaerobic fermentation, a process that shares a structural similarity with the target compound. frontiersin.orgnih.gov However, the degradation of this compound itself can be a slow process. In alkaline aqueous solutions, its decomposition involves the sequential formation of 3-bromomethyl-3-hydroxymethyloxetane and 2,6-dioxaspiro[3.3]heptane, with the release of bromide ions. sigmaaldrich.comnih.gov The estimated half-life of this compound in some polluted aquifer conditions is about 65 years, indicating its high persistence in certain environmental matrices. sigmaaldrich.comnih.govresearchgate.net This suggests that while biotic degradation pathways exist, their rates can be very slow, leading to the long-term presence of the compound in contaminated environments.

Identification and Characterization of Brominated Degradation By-products

The primary non-biological degradation pathway for 2,2-Bis(bromomethyl)-1,3-propanediol (B29016) (also known as DBNPG) in aqueous environments, particularly under alkaline conditions, involves a sequential intramolecular nucleophilic substitution. This process leads to the formation of two main brominated degradation by-products.

Research has shown that the decomposition of DBNPG in basic aqueous solutions results in the release of bromide ions and the formation of 3-bromomethyl-3-hydroxymethyloxetane (BMHMO) as an intermediate product. nih.gov This reaction is a two-stage process that begins with the formation of an alkoxide from one of the hydroxyl groups. Subsequently, this alkoxide performs an intramolecular nucleophilic attack, displacing a bromide ion and forming the cyclic ether BMHMO. nih.govresearchgate.net

Table 1: Identified Brominated Degradation By-products of 2,2-Bis(bromomethyl)-1,3-propanediol

| Precursor Compound | Degradation By-product | Chemical Formula of By-product |

| 2,2-Bis(bromomethyl)-1,3-propanediol | 3-bromomethyl-3-hydroxymethyloxetane (BMHMO) | C₅H₉BrO₂ |

| 3-bromomethyl-3-hydroxymethyloxetane (BMHMO) | 2,6-dioxaspiro[3.3]heptane (DOH) | C₅H₈O₂ |

Assessment of Environmental Persistence and Mobility in Soil and Aquatic Systems

The environmental persistence of 2,2-Bis(bromomethyl)-1,3-propanediol is significant, as indicated by its slow degradation rate under typical environmental conditions. Its mobility in soil and aquatic systems is influenced by its physical and chemical properties.

Persistence:

Studies of its chemical degradation in aqueous solutions have estimated the half-life of 2,2-Bis(bromomethyl)-1,3-propanediol to be approximately 65 years, highlighting its high persistence in aquatic environments. nih.govresearchgate.net In standard biodegradability tests, such as the Japanese MITI test, it is considered non-biodegradable. dss.go.th However, under specific conditions, biodegradation has been observed. For instance, with an enrichment culture developed from contaminated industrial park soils, complete biodegradation was noted after a 35-day period, following a 12-day acclimation phase. dss.go.th In aquatic systems, it is expected to adsorb to sediments and suspended solids. nih.gov

Mobility:

The mobility of 2,2-Bis(bromomethyl)-1,3-propanediol in soil is a key factor in determining its potential to contaminate groundwater. The soil-water partition coefficient (Koc) is a measure of its tendency to be adsorbed by soil particles. There is some variability in the reported Koc values for this compound. The Hazardous Substances Data Bank (HSDB) reports a soil-water partition coefficient of 420, which suggests moderate mobility in soil. nih.gov Conversely, another estimate from PubChem suggests a Koc of 1.5, which would indicate very high mobility. dss.go.th This discrepancy underscores the need for further experimental data to accurately predict its movement in various soil types.

Table 2: Environmental Fate and Mobility Parameters for 2,2-Bis(bromomethyl)-1,3-propanediol

| Parameter | Value | Implication | Source |

| Half-life in Water | ~65 years | High persistence in aquatic environments. | nih.govresearchgate.net |

| Biodegradability (MITI test) | Not readily biodegradable | Low potential for rapid biological breakdown. | dss.go.th |

| Soil-Water Partition Coefficient (Koc) | 420 | Moderate mobility in soil. | nih.gov |

| Estimated Soil-Water Partition Coefficient (Koc) | 1.5 | Potentially very high mobility in soil. | dss.go.th |

Computational Chemistry and Theoretical Modeling of 2,2 Bis Bromomethyl 1,3 Propanediol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of 2,2-bis(bromomethyl)-1,3-propanediol (B29016). These computational methods provide a microscopic view of the molecule's structure and electron distribution, which are key determinants of its reactivity.

Detailed analyses of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy and localization of these frontier orbitals indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For 2,2-bis(bromomethyl)-1,3-propanediol, the bromine atoms and hydroxyl groups are key regions of interest. The lone pairs on the oxygen and bromine atoms are expected to be significant contributors to the HOMO, making them susceptible to electrophilic attack. Conversely, the antibonding orbitals associated with the carbon-bromine bonds are likely to be major components of the LUMO, indicating that these bonds are the primary sites for nucleophilic substitution reactions.

Electrostatic potential maps offer a visual representation of the charge distribution within the molecule. In 2,2-bis(bromomethyl)-1,3-propanediol, these maps would highlight the electronegative character of the oxygen and bromine atoms, creating regions of negative electrostatic potential. The hydrogen atoms of the hydroxyl groups would exhibit positive potential, making them prone to abstraction. These charge distributions govern the molecule's interactions with other polar molecules and ions.

Various computed molecular descriptors provide quantitative measures of the molecule's properties.

Computed Molecular Properties of 2,2-Bis(bromomethyl)-1,3-propanediol

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 261.94 g/mol | nih.gov |

| XLogP3-AA | 0.5 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 259.90475 Da | nih.gov |

| Monoisotopic Mass | 259.90475 Da | nih.gov |

| Topological Polar Surface Area | 40.5 Ų | nih.gov |

| Heavy Atom Count | 9 | nih.gov |

| Complexity | 67.4 | nih.gov |

These parameters are essential for understanding the molecule's behavior in different chemical environments and for predicting its reactivity.

Computational Elucidation of Reaction Mechanisms in Synthesis and Degradation

Computational chemistry plays a vital role in mapping out the reaction pathways involved in the synthesis and degradation of 2,2-bis(bromomethyl)-1,3-propanediol. rsc.org A primary synthesis route involves the bromination of pentaerythritol (B129877). nih.gov Theoretical modeling can elucidate the mechanism of this reaction, including the structures of transition states and intermediates, and the associated energy barriers. Such studies can help optimize reaction conditions to improve yield and minimize the formation of byproducts.

The degradation of 2,2-bis(bromomethyl)-1,3-propanediol in the environment is a critical area of study. Computational models can be used to investigate various degradation pathways, such as hydrolysis, oxidation, and biodegradation. For instance, modeling the hydrolysis of the carbon-bromine bonds can predict the reaction rates under different environmental conditions. These calculations can reveal the step-by-step process of bromine substitution by hydroxyl groups, leading to the formation of less halogenated and potentially less toxic compounds.

Furthermore, computational studies can shed light on the metabolic pathways of this compound in biological systems. In vivo studies have shown that 2,2-bis(bromomethyl)-1,3-propanediol is metabolized, with glucuronidation being a key transformation. nih.gov Theoretical models can simulate the enzymatic reactions involved in this process, identifying the active sites of enzymes like UDP-glucuronosyltransferases and the mechanism of conjugate formation. Understanding these metabolic routes is crucial for assessing the toxicological profile of the compound.

Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological or environmental activity. For 2,2-bis(bromomethyl)-1,3-propanediol, QSAR models can be developed to predict its environmental fate, including properties like persistence, bioaccumulation, and toxicity.

These models utilize the computed molecular descriptors (as listed in the table above) as input variables. By establishing a mathematical relationship between these descriptors and experimentally determined endpoints for a set of similar chemicals, the model can then predict the behavior of 2,2-bis(bromomethyl)-1,3-propanediol. For example, the octanol-water partition coefficient (logP), a measure of hydrophobicity, is a key parameter in predicting bioaccumulation. The computed logP for 2,2-bis(bromomethyl)-1,3-propanediol is 2.29. nih.gov

QSAR models can also predict the potential for long-range environmental transport. By correlating properties like vapor pressure and solubility with atmospheric persistence, these models can estimate the likelihood of the compound being transported far from its source. The vapor pressure of 2,2-bis(bromomethyl)-1,3-propanediol is reported as 0.000013 mmHg. nih.gov While specific QSAR studies focused solely on this compound are not extensively detailed in the public domain, the principles of QSAR are broadly applied in regulatory assessments of chemical substances to fill data gaps and prioritize testing.

Molecular Dynamics Simulations and Polymerization Modeling

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and intermolecular interactions of 2,2-bis(bromomethyl)-1,3-propanediol over time. These simulations are particularly valuable for understanding its behavior in condensed phases, such as in solution or within a polymer matrix.

As a reactive flame retardant, 2,2-bis(bromomethyl)-1,3-propanediol is incorporated into polymers like unsaturated polyesters and polyurethanes. nih.gov MD simulations can model the polymerization process itself. By simulating the reactive encounters between the diol and other monomers, researchers can gain insights into the kinetics of polymerization and the resulting structure of the polymer network. These models can help predict how the incorporation of this brominated diol affects the physical properties of the final material, such as its thermal stability and mechanical strength.

Furthermore, MD simulations can be used to study the mechanism of flame retardancy at the atomic level. By simulating the polymer's response to high temperatures, these models can illustrate how the release of bromine radicals from the decomposition of 2,2-bis(bromomethyl)-1,3-propanediol interferes with the combustion reactions in the gas phase, thereby quenching the flame. These simulations can guide the design of more effective and environmentally benign flame retardant systems.

Future Directions and Emerging Research Avenues for 2,2 Bis Bromomethyl 1,3 Propanediol

Sustainable Synthetic Methodologies and Green Chemistry Principles

The traditional synthesis of 2,2-Bis(bromomethyl)-1,3-propanediol (B29016) often involves the use of harsh reagents and can generate significant waste. rixingxincai.com In response, the chemical industry is gradually adopting greener production methods. rixingxincai.com Future research in this area is focused on several key green chemistry principles:

Waste Prevention: Designing synthetic routes that minimize the generation of by-products. novonesis.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. novonesis.com

Less Hazardous Chemical Syntheses: Utilizing and generating substances that possess little or no toxicity to human health and the environment. novonesis.comyoutube.com

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials. novonesis.com One example of this is the use of enzymes as biocatalysts, which can lead to more sustainable and energy-efficient processes. novonesis.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. novonesis.com

One promising approach is the development of biocatalytic processes. For instance, the bioconversion of 2-methyl-1,3-propanediol (B1210203) to methacrylic acid using whole cells of Gluconobacter oxydans demonstrates the potential for integrating biotransformation with chemical synthesis to create more environmentally benign processes. rsc.org While not a direct synthesis of 2,2-Bis(bromomethyl)-1,3-propanediol, this research highlights a pathway for developing greener methods for related compounds.

Rational Design of Novel Functional Derivatives for Specific Applications

The two primary alcohol groups and two bromomethyl groups on the 2,2-Bis(bromomethyl)-1,3-propanediol molecule offer a versatile platform for creating a wide range of derivatives with tailored properties. rixingxincai.com Future research will focus on the rational design of these derivatives for specific applications. This involves:

Structure-Property Relationship Studies: Systematically modifying the molecular structure and studying the resulting changes in physical and chemical properties.

Computational Modeling: Using computer simulations to predict the properties of new derivatives before they are synthesized, saving time and resources.

An example of this approach is the development of polymers from related diols, such as the polymer of (2-Ethyl-2-(hydroxymethyl)-1,3-propanediol) with (chloromethyl)oxirane, which is used as a crosslinking agent to enhance the chemical and mechanical resistance of materials. sigmaaldrich.com Similar strategies can be applied to 2,2-Bis(bromomethyl)-1,3-propanediol to create new flame retardants, coatings, and adhesives with improved performance.

Expansion of Polymer Chemistry Applications in High-Performance Materials

2,2-Bis(bromomethyl)-1,3-propanediol is already a key component in the production of flame-retardant unsaturated polyester (B1180765) resins and rigid polyurethane foams. rixingxincai.comnih.gov Its ability to be incorporated into polymer backbones makes it a valuable monomer for creating high-performance materials. rixingxincai.com

Future research in this area will likely focus on:

Developing Novel Polymers: Creating new types of polymers with enhanced thermal stability, mechanical strength, and chemical resistance.

Improving Existing Formulations: Optimizing the use of 2,2-Bis(bromomethyl)-1,3-propanediol in current applications to enhance performance and reduce environmental impact.

Exploring New Applications: Investigating the use of 2,2-Bis(bromomethyl)-1,3-propanediol-based polymers in emerging technologies, such as advanced composites and electronics.

The use of similar diols, like 2-methyl-1,3-propanediol, as monomers for high solids polyesters demonstrates the potential for creating new materials with desirable properties. elsevierpure.com

Innovative Environmental Remediation Technologies for 2,2-Bis(bromomethyl)-1,3-propanediol Contamination

The potential for environmental contamination from the production and use of 2,2-Bis(bromomethyl)-1,3-propanediol is a significant concern. nih.govechemi.com The compound may enter the environment through fugitive dust, wastewater, and the disposal of products containing it. nih.gov As a result, there is a growing need for effective remediation technologies.

Emerging research in this area is exploring a variety of innovative approaches:

Bioremediation: Utilizing microorganisms to break down the compound into less harmful substances. europa.eu

Advanced Oxidation Processes: Using powerful oxidizing agents to destroy the molecule.

In Situ Chemical Reduction: Injecting chemical reductants into the contaminated soil or groundwater to degrade the compound.

One promising technology is the Trap & Treat® approach, which uses materials like BOS 100® to degrade halogenated compounds in situ. astenvironmental.com Another innovative technique is electro-nano-bioremediation (ENB), which combines the use of electrodes, iron nanoparticles, and microorganisms to break down contaminants. europa.eu

Interdisciplinary Research Integrating Materials Science, Computational Chemistry, and Environmental Engineering

Addressing the complex challenges associated with 2,2-Bis(bromomethyl)-1,3-propanediol requires a multidisciplinary approach. Future research will increasingly involve collaboration between experts in various fields:

Materials scientists will focus on developing new high-performance materials that incorporate 2,2-Bis(bromomethyl)-1,3-propanediol and its derivatives.

Computational chemists will use modeling and simulation to design new molecules and predict their properties, guiding experimental work.

Environmental engineers will develop and implement innovative technologies to remediate contamination and minimize the environmental impact of the compound.

By integrating these diverse areas of expertise, researchers can accelerate the development of safer, more sustainable, and more effective applications for 2,2-Bis(bromomethyl)-1,3-propanediol.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-bis(bromomethyl)-1,3-propanediol, and what analytical methods validate its purity?

- Synthesis : The compound is synthesized via condensation of aldehydes with 2,2-bis(hydroxymethyl)-1,3-propanediol in benzene under reflux conditions. Reaction monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation .

- Characterization : Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy are standard for structural confirmation. Elemental analysis ensures stoichiometric accuracy. For industrial-grade samples, technical mixtures (~78% purity) require HPLC or GC-MS to resolve isomers and dimers .

Q. What safety protocols are essential for handling 2,2-bis(bromomethyl)-1,3-propanediol in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis due to hygroscopic properties and potential dust generation .

- Waste Management : Segregate brominated waste in airtight containers labeled for halogenated organics. Collaborate with certified waste disposal agencies to mitigate environmental release .

Q. How does the technical-grade composition of this compound impact experimental reproducibility?

- Technical-grade material contains ~78% target compound, with contaminants including structural isomers (7%), brominated/hydroxylated derivatives (6%), and dimers (8%). Researchers must quantify impurities via chromatography and adjust reaction stoichiometry to account for reduced purity .

Advanced Research Questions

Q. What methodologies elucidate the metabolic pathways of 2,2-bis(bromomethyl)-1,3-propanediol in mammalian systems?

- In Vitro Models : Incubate the compound with rat or human hepatocytes/microsomes to study glucuronidation kinetics. Use LC-MS/MS to detect metabolites like bromomethyl-hydroxylated derivatives. Note species-specific differences: rats exhibit higher glucuronidation rates than humans .

- Data Interpretation : Correlate metabolic clearance rates with in vivo carcinogenicity data from NTP bioassays to assess bioactivation pathways .

Q. How do researchers reconcile contradictions in carcinogenicity data across rodent models?

- Experimental Design : In 2-year NTP studies, administer 50–200 ppm doses via feed to F344 rats and B6C3F1 mice. Histopathological analysis reveals multisite tumors (e.g., oral cavity, liver). Statistical models (Cox proportional hazards) adjust for survival differences between species .

- Mechanistic Studies : Compare tissue-specific DNA adduct formation and oxidative stress markers (e.g., 8-OHdG) to explain differential susceptibility .

Q. What strategies optimize the use of 2,2-bis(bromomethyl)-1,3-propanediol in polymer flame-retardant applications?

- Copolymer Synthesis : Incorporate the compound into unsaturated polyester resins via radical polymerization. Monitor bromine content (target: 15–20 wt%) using X-ray fluorescence (XRF) to balance flame retardancy and mechanical properties .

- Thermal Stability Testing : Perform thermogravimetric analysis (TGA) under nitrogen/air to assess decomposition thresholds (>250°C for effective flame suppression) .

Q. How can environmental persistence and toxicity of this compound be assessed in aquatic systems?

- Aquatic Toxicity Assays : Expose Daphnia magna or zebrafish embryos to graded concentrations (0.1–10 mg/L) for 48–96 hours. Measure LC₅₀ values and bioaccumulation factors (BCF) via ICP-MS for bromine quantification .

- Degradation Studies : Simulate UV/H₂O₂ advanced oxidation processes (AOPs) to track debromination products (e.g., dihydroxymethyl derivatives) using high-resolution mass spectrometry (HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.